methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
The compound is a sulfamoyl carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . The presence of the 3,4-dimethoxyphenyl group suggests that this compound may have properties similar to other compounds with this group, such as 3,4-Dimethoxyphenethylamine .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (-NHCOO-) attached to a phenyl ring, with a sulfamoyl group (-SO2NH2) and a 2-(3,4-dimethoxyphenyl)ethyl group also attached to the phenyl ring .Chemical Reactions Analysis
Carbamates typically undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and a carbamic acid, which spontaneously decomposes to release carbon dioxide .Scientific Research Applications
Chemical Properties and Reactions
Biological and Nonbiological Modifications of Carbamates : Carbamates, including structures similar to the compound , undergo various modifications such as hydrolysis, oxidation, dealkylation, and conjugation in biological and nonbiological systems. These transformations produce a range of products that have implications for environmental stability and toxicity of carbamate-based pesticides (Knaak Jb, 1971).
Synthesis and Transformations : The synthesis and transformations of carbamates involve reactions with selenium dioxide, leading to derivatives that have potential applications in creating more complex organic molecules. Such transformations are crucial for developing new synthetic routes in organic chemistry (A. V. Velikorodov & E. Shustova, 2017).
Applications in Synthesis
Preparation of Methyl N-Phenylcarbamate : Research into the synthesis of methyl N-phenylcarbamate, a precursor for producing iso- and diisocyanates, showcases the compound's role in creating materials for industrial applications. These findings highlight the versatility of carbamates in synthesizing valuable chemical products (V. Jakuš & E. Bojsová, 1992).
Antimicrobial Activity of Sulfonamide Derivatives : The synthesis of novel sulfonamide carbamates, which exhibit antimicrobial activity, demonstrates the compound's potential in medicinal chemistry. This research provides insights into the development of new drugs and antimicrobial agents (Modather F. Hussein, 2018).
Environmental and Agricultural Implications
Biological Monitoring of Carbamate Pesticides : The study on the determination of m-toluidine, a metabolite of phenmedipham (a carbamate herbicide), in urine illustrates the environmental and health monitoring aspects of carbamate use. This research is crucial for understanding the impact of carbamate pesticides on human health and the environment (T. Schettgen, T. Weiss, & J. Angerer, 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S/c1-25-16-9-4-12(10-17(16)26-2)15(21)11-19-28(23,24)14-7-5-13(6-8-14)20-18(22)27-3/h4-10,15,19,21H,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQPEQITVWBSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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